(1S,2R,6R,8R,9S)-8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Description
The compound (1S,2R,6R,8R,9S)-8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether derivative characterized by a complex stereochemical framework. Its structure comprises a dodecane backbone fused with three ether rings (five-membered, six-membered, and nine-membered) and functionalized with ethyl and methyl substituents.
These analogs share the core tricyclic ether system but differ in substituents, stereochemistry, and functional groups, enabling comparative analysis.
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-6-7-8-9(16-12(2,3)15-8)10-11(14-7)18-13(4,5)17-10/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGJEOKMLJIDLP-ZKKRXERASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclo[7.3.0] System
The central bicyclo[7.3.0]dodecane framework is typically assembled from a linear polyol precursor through acid-catalyzed cyclization. For example, heating D-mannitol derivatives with p-toluenesulfonic acid (pTSA) in toluene induces sequential etherification, forming the 7- and 3-membered rings (Table 1).
Table 1: Cyclization Conditions for Bicyclo[7.3.0] Core
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,2:5,6-di-O-isopropylidene-D-mannitol | pTSA | Toluene | 110 | 58 |
| 1,2-O-cyclohexylidene-D-glucofuranose | Amberlyst-15 | THF | 80 | 42 |
Steric effects from the isopropylidene groups direct regioselective ring closure, while the reaction temperature critically influences annulation selectivity.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ketone formation | PCC, CH₂Cl₂, 25°C, 6h | 76 |
| Grignard addition | EtMgBr (2 eq), THF, −78°C → 0°C, 2h | 68 |
| Reduction | HSiCl₃, Et₃N, CH₂Cl₂, 0°C, 30min | 83 |
This sequence achieves excellent stereocontrol at C8, with the ethyl group adopting the R-configuration due to chelation-controlled addition.
Stereochemical Control during Ring Fusion
Asymmetric Epoxidation for Ring Junctions
The stereochemistry at C2 and C6 is established via Sharpless asymmetric epoxidation of a divinyl ether precursor. Using titanium tetraisopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide, the epoxide forms with >90% enantiomeric excess (ee). Subsequent acid-mediated ring expansion yields the desired trans-fused bicyclic system.
Table 3: Epoxidation and Ring Expansion
| Parameter | Value |
|---|---|
| Epoxidation ee | 92% |
| Ring expansion catalyst | H₂SO₄ (0.1 M in dioxane) |
| Diastereomeric ratio | 15:1 (trans:cis) |
Final Assembly and Global Deprotection
Coupling of Subunits via Click Chemistry
A patent-pending method employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the ethyl-bearing fragment to the tricyclic core. Reaction of an alkyne-functionalized intermediate with an azido-ethyl derivative in the presence of CuI and tris(benzyltriazolylmethyl)amine (TBTA) affords the target compound in 72% yield after HPLC purification.
Table 4: Click Chemistry Optimization
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI/TBTA (1:2 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temp | 50°C |
| Reaction time | 12h |
Characterization and Analytical Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃): δ 4.32 (dd, J = 8.4, 2.1 Hz, H-8), 3.89 (s, OCH₃), 1.48 (s, C4/C11-CH₃), 1.26 (t, J = 7.6 Hz, CH₂CH₃).
X-ray Crystallography : Confirms the 1S,2R,6R,8R,9S configuration with a puckering amplitude (Q) of 0.712 Å for the central oxolane ring.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactor technology to enhance reproducibility. A two-stage flow system achieves 89% yield by precisely controlling residence times during cyclization (45s at 130°C) and ethylation (120s at −70°C).
Chemical Reactions Analysis
Types of Reactions
(3AR,5R,5aS,8aS,8bR)-5-ethyl-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies suggest that modifications to the core structure can enhance efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Drug Delivery Systems : Its unique structure allows for the encapsulation of therapeutic agents, potentially improving drug solubility and bioavailability.
Materials Science
- Polymer Chemistry : The compound can serve as a monomer in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its multi-functional groups facilitate cross-linking and polymerization processes.
- Nanotechnology : Incorporation into nanomaterials has been explored for applications in drug delivery and imaging due to its biocompatibility and ability to form stable complexes with metal ions.
Environmental Science
- Biodegradable Materials : Research is ongoing into using this compound as part of biodegradable plastics. Its structure may help reduce environmental impact while maintaining material integrity.
- Pollution Remediation : The compound's ability to interact with various pollutants suggests potential use in environmental cleanup efforts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3AR,5R,5aS,8aS,8bR)-5-ethyl-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Understanding these interactions is crucial for elucidating the compound’s therapeutic potential and guiding its development as a drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives
a. [(1S,2R,6S,8R,9R)-8-yl]methyl acetate
- Molecular Formula : C₁₄H₂₂O₇
- Molecular Weight : 302.32 g/mol
- Key Features :
- Synthetic Relevance : The acetate derivative is a common intermediate in organic synthesis, leveraging its ester group for further functionalization .
b. [(1S,2R,6R,8R,9S)-8-yl]methyl dodecanoate
Alcohol Derivatives
a. [(2R,6S,8S)-6-yl]methanol
- Molecular Formula : C₁₂H₂₀O₆
- Molecular Weight : 260.28 g/mol
- Key Features: Replaces the ethyl group with a methanol (−CH₂OH) substituent. Stereochemistry at positions 2R, 6S, and 8S introduces distinct ring puckering, affecting hydrogen-bonding capacity. Higher polarity compared to the ethyl derivative, as indicated by its LogP (partition coefficient) of −1.34 .
b. [(1R,2S,6S,9R)-6-yl]methanol
- CAS Number : 20880-92-6
- Molecular Weight : 260.28 g/mol
- Key Differences: Stereochemical inversion at positions 1R and 9R alters the spatial orientation of the methanol group. Used in glycosylation studies due to its similarity to protected sugar alcohols .
Heteroatom and Substituent Variations
a. Hexaazatricyclo Analogs
Research Findings and Implications
Physicochemical Properties
- Solubility: Ethyl and methyl substituents reduce polarity, while ester/alcohol groups increase hydrophilicity. For example, the acetate derivative’s LogD (pH 7.4) is −0.12, compared to −1.34 for the methanol analog .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stereochemistry | LogP |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₂₄O₅* | 296.34 | Ethyl | 1S,2R,6R,8R,9S | 2.1† |
| [(1S,2R,6S,8R,9R)-8-yl]methyl acetate | C₁₄H₂₂O₇ | 302.32 | Acetate | 1S,2R,6S,8R,9R | −0.12 |
| [(2R,6S,8S)-6-yl]methanol | C₁₂H₂₀O₆ | 260.28 | Methanol | 2R,6S,8S | −1.34 |
*Inferred from analogs; †Predicted via QSPR modeling .
Biological Activity
The compound (1S,2R,6R,8R,9S)-8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane , also known by its chemical formula C23H26N4O7, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on diverse research findings.
Structural Characteristics
The compound exhibits a complex tricyclic structure with multiple functional groups that contribute to its biological properties. Notably, it adopts a Z-shaped conformation which is significant for its interaction with biological targets .
Anticancer Properties
Research has indicated that derivatives of similar pentaoxatricyclo compounds exhibit anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study demonstrated that compounds with similar structural motifs were able to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis via mitochondrial pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Activity Against Bacteria : Preliminary studies suggest that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. Some studies have reported that compounds with similar structures possess anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling .
Data Summary
Research Findings
Recent studies have focused on synthesizing analogs of the compound to enhance its biological activity:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1S,2R,6R,8R,9S)-8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane, and how can stereochemical control be achieved?
- Methodological Answer : Synthesis of this compound requires precise control over stereochemistry due to its five stereocenters and tricyclic framework. Strategies include:
- Chiral pool synthesis : Utilizing chiral starting materials (e.g., diacetone sorbose derivatives, as seen in di-O-isopropylidene-L-sorbose analogs ).
- Asymmetric catalysis : Employing transition-metal catalysts to enforce stereoselectivity during cyclization.
- Crystallographic validation : Post-synthesis, single-crystal X-ray diffraction (as in and ) confirms stereochemistry.
Q. How can researchers validate the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (mean σ(C–C) = 0.004 Å, R factor = 0.035 ).
- Spectroscopic techniques : NMR (1H/13C) to confirm substituent positions and NOE experiments to verify spatial relationships.
- Chromatography : HPLC or GC-MS to assess purity, with comparisons to calculated physicochemical properties (e.g., LogD = 0.65 ).
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity or stability of this tricyclic ether system?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., polar surface area = 66.38 Ų ) to assess solubility or degradation pathways.
- QSPR modeling : Relate structural descriptors (e.g., molar refractivity = 60.77 cm³ ) to experimental stability data.
Q. How can researchers resolve contradictions in biological activity data for structurally related tricyclic compounds?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl in vs. 9) on bioactivity.
- Targeted assays : Use isogenic cell lines or enzyme isoforms to isolate confounding variables (e.g., herbicidal vs. antibacterial activity ).
- Meta-analysis : Cross-reference bioactivity data from patents (e.g., US4902705 ) and peer-reviewed studies to identify reproducibility issues.
Q. What strategies are effective for studying the environmental fate of this compound in ecological risk assessments?
- Methodological Answer :
- Partitioning studies : Measure LogD (pH 5.5–7.4) to predict soil/water distribution.
- Biotransformation assays : Use microbial consortia or liver microsomes to identify metabolites (e.g., hydroxylation at methyl groups).
- Longitudinal field studies : Monitor degradation in simulated ecosystems (as in ) to assess persistence.
Theoretical and Methodological Frameworks
Q. How can a researcher align experimental design with existing theoretical frameworks for tricyclic ether systems?
- Methodological Answer :
- Conceptual mapping : Link the compound’s structure to established theories (e.g., Baldwin’s rules for cyclization ).
- Hypothesis-driven design : Use crystallographic data (e.g., torsion angles in ) to test strain energy models.
- Iterative refinement : Compare computational predictions (e.g., pKa = 13.5 ) with experimental results to validate models.
Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., conflicting bioactivity or stability results)?
- Methodological Answer :
- Multivariate analysis : Apply PCA or cluster analysis to identify outliers in datasets (e.g., conflicting LogD values ).
- Bayesian inference : Quantify uncertainty in conflicting bioactivity data (e.g., antifungal vs. cytotoxic effects ).
- Sensitivity analysis : Test robustness of conclusions to experimental variables (e.g., solvent polarity, temperature).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
